1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

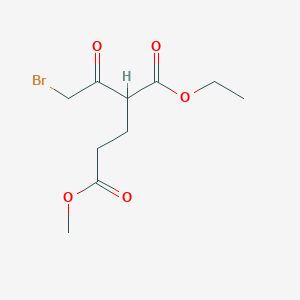

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is a chemical compound with the molecular formula C10H15BrO5 . It contains a total of 31 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 5 Oxygen atoms, and 1 Bromine atom . The molecule also contains 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .

Molecular Structure Analysis

The molecular structure of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is characterized by 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions:

- Research has demonstrated the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, through a process that could be adapted for synthesizing derivatives of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate. This process involves steps such as esterification, cyclization, and alkylation, which are fundamental in the synthesis of complex organic molecules (Chen Xin-zhi, 2006).

- The creation of 1,2-benzisothiazoles through reactions with carbanions showcases the versatility of acyl compounds in forming heterocyclic structures, which could be relevant for derivatives of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate in synthesizing pharmacologically active molecules (D. L. Carrington et al., 1971).

Applications in Radiolabeling and Pharmaceutical Research:

- The synthesis of radiolabeled compounds for diagnostic imaging or therapeutic applications is a critical area of research. For instance, [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester's synthesis for radiolabeling purposes indicates the potential use of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate in creating radiolabeled derivatives for medical applications (H. Abbas et al., 1991).

Material Science and Engineering:

- The study on the biological transformation of nonionic surfactant residues, including the identification of metabolites from octylphenoxyacetic acid and its brominated analog, suggests the relevance of brominated compounds in environmental chemistry and material degradation processes. This context might offer insights into the environmental stability and degradation patterns of compounds similar to 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate (Y. Fujita & M. Reinhard, 1997).

Chemical Synthesis and Drug Development:

- A stereoselective synthesis method for creating ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate demonstrates the utility of bromoacetyl compounds in developing pharmaceutical intermediates. This method, which emphasizes stereocontrolled cis-configuration formation, could be relevant for designing synthesis pathways involving 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate (Jiao-Jiao Zhai et al., 2013).

Eigenschaften

IUPAC Name |

1-O-ethyl 5-O-methyl 2-(2-bromoacetyl)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO5/c1-3-16-10(14)7(8(12)6-11)4-5-9(13)15-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDKCOHNOMLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)